2,5-Dibromo-3-phenylpyrazine
Overview
Description
2,5-Dibromo-3-phenylpyrazine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms and a phenyl group attached to the pyrazine ring.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to a wide range of biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-3-phenylpyrazine typically involves the bromination of 3-phenylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-phenylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups, useful in pharmaceuticals and materials science.
Scientific Research Applications
2,5-Dibromo-3-phenylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and biaryl derivatives.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
2,5-Dibromo-3-methylpyrazine: Similar in structure but with a methyl group instead of a phenyl group.
2,5-Dibromopyrazine: Lacks the phenyl group, making it less complex.
3-Phenylpyrazine: Lacks the bromine atoms, affecting its reactivity and applications.
Uniqueness: 2,5-Dibromo-3-phenylpyrazine stands out due to the presence of both bromine atoms and a phenyl group, which enhance its reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2,5-dibromo-3-phenylpyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLKNUEOINATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.